molecular formula C12H14Cl2N2O2 B2592429 [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid CAS No. 1267378-51-7

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid

Cat. No.: B2592429
CAS No.: 1267378-51-7
M. Wt: 289.16
InChI Key: FDLJTCKBTBBOAM-UHFFFAOYSA-N
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Description

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a building block for the development of novel therapeutic agents. Its structure incorporates a piperazine ring, a common feature in many biologically active molecules, substituted with a 3,4-dichlorophenyl group and an acetic acid moiety. This configuration is similar to that found in compounds reported to exhibit significant activity against cancer cell lines . Research into closely related arylpiperazine derivatives has demonstrated their potential as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair . PARP inhibitors are a major focus in oncology, as they can prevent cancer cells from repairing DNA damage, leading to cell death. Furthermore, piperazine-based structures are frequently explored in neuroscience research for their interactions with various neurotransmitter receptors in the central nervous system . The 3,4-dichlorophenyl substitution is a notable pharmacophore often associated with potent biological activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLJTCKBTBBOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Partially or fully dechlorinated phenyl derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Chemistry: In chemistry, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry: The compound finds applications in the pharmaceutical industry as a precursor for drug synthesis. Its derivatives are evaluated for their pharmacological properties and potential as therapeutic agents.

Mechanism of Action

The mechanism of action of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological pathways, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Piperazine Derivatives with Sulfonamide/Carbamoyl Modifications

Example Compounds :

  • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (20) Structural Differences: Incorporates a pyridinesulfonamide and phenylcarbamoyl group. Physicochemical Data: Yield = 80%, m.p. = 177–180°C.
  • N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (21) Structural Differences: Features a 4-chlorophenylcarbamoyl group. Physicochemical Data: Yield = 65%, m.p. = 164–168°C. Key Features: The electron-withdrawing chlorine substituent may reduce metabolic degradation compared to non-halogenated analogs .

Piperazine-Acetic Acid Derivatives with Protecting Groups

  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

    • Structural Differences : Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the piperazine nitrogen.
    • Key Features : The Fmoc group is commonly used in peptide synthesis to protect amines during solid-phase reactions. This derivative is less reactive in free amine-dependent biological systems compared to the target compound .
  • 2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-(3,4-dichlorophenyl)acetic Acid

    • Structural Differences : Boc (tert-butoxycarbonyl) protection on piperazine and a 3,4-dichlorophenyl substitution on the acetic acid α-carbon.
    • Key Features : The Boc group stabilizes the amine during synthesis, while the α-substitution may sterically hinder interactions with flat receptor binding sites .

Cetirizine-Related Analogs

  • Levocetirizine Dihydrochloride Structural Differences: Contains a benzhydryl group [(4-chlorophenyl)phenylmethyl] on piperazine and an ethoxy linker to acetic acid. The dihydrochloride salt enhances water solubility compared to the free acid form of the target compound .
  • 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}acetic Acid

    • Structural Differences : Lacks the ethoxy linker present in levocetirizine.
    • Key Features : Direct attachment of acetic acid may reduce metabolic cleavage but increase acidity, affecting membrane permeability .

Substituent Variations on the Piperazine Ring

  • [4-(3-Methylphenyl)-1-piperazinyl]acetic Acid Dihydrochloride Structural Differences: 3-Methylphenyl substituent instead of 3,4-dichlorophenyl.
  • 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

    • Structural Differences : 3-Chlorophenyl on piperazine and an acetamide replacing acetic acid.
    • Key Features : The amide group increases stability against esterase-mediated hydrolysis but reduces acidity, impacting solubility .

Extended Conjugation and Hybrid Structures

  • [4-[3-(3,4-Dichlorophenyl)-1-oxo-2-propenyl]phenoxy]-acetic Acid Structural Differences: Chalcone-derived propenylphenoxy linker between the dichlorophenyl group and acetic acid. Key Features: Extended conjugation may enhance UV absorption and redox activity, useful in photodynamic therapy or kinase inhibition studies .

Biological Activity

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Research indicates that it may exhibit antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with the histamine H1 receptor .

  • Target of Action : The compound shows high specificity for the H1 receptor, which is crucial in mediating allergic responses and inflammation.
  • Mode of Action : By binding to the H1 receptor, it inhibits histamine-induced signaling pathways, thereby reducing inflammation and allergic symptoms.

Pharmacokinetics

Given its structural similarities to other piperazine derivatives, it is expected that this compound is well-absorbed and distributed throughout the body. It is likely metabolized in the liver and excreted via the kidneys.

Antimicrobial and Antifungal Properties

Studies have shown that this compound possesses significant antimicrobial and antifungal activities. Its efficacy against various pathogens suggests potential therapeutic applications in treating infections.

Anticancer Activity

Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines:

  • In vitro studies demonstrated that compounds with similar structures showed significant efficacy against human breast cancer cells (MCF7) with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
CompoundCell LineIC50 (µM)
This compoundMCF7< 20
5-FluorouracilMCF7~30

Structure-Activity Relationship (SAR)

The presence of two chlorine atoms on the phenyl ring significantly influences the compound's reactivity and biological activity. Comparisons with analogs such as [4-(4-Bromophenyl)piperazin-1-yl]acetic acid reveal that variations in halogen substitution can alter pharmacological properties.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy : In a study involving human breast cancer models, derivatives of this compound were synthesized and tested for their cytotoxicity. The most active derivative showed an IC50 value significantly lower than that of standard treatments .
  • Antimicrobial Testing : A series of tests conducted against common bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

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